molecular formula C6H17Cl2N B11821507 N,N-diethylethanamine;dihydrochloride

N,N-diethylethanamine;dihydrochloride

Cat. No.: B11821507
M. Wt: 174.11 g/mol
InChI Key: ONRJOUQWHXGLIG-UHFFFAOYSA-N
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Description

N,N-Diethylethanamine; dihydrochloride is a chemical compound known for its versatile applications in various fields. It is a derivative of ethanamine, where two ethyl groups are attached to the nitrogen atom. This compound is commonly used in organic synthesis and as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylethanamine; dihydrochloride can be synthesized through the alkylation of ethanamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of N,N-diethylethanamine; dihydrochloride involves the continuous flow process where ethanamine is reacted with ethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Types of Reactions:

    Oxidation: N,N-Diethylethanamine; dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: N,N-Diethylethanamine N-oxide.

    Reduction: Ethanamine.

    Substitution: Various substituted ethanamines depending on the electrophile used.

Scientific Research Applications

N,N-Diethylethanamine; dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine; dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The nitrogen atom in the compound can donate a pair of electrons to electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    N,N-Dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.

    N-Ethylethanamine: Contains only one ethyl group attached to the nitrogen atom.

    Triethylamine: Contains three ethyl groups attached to the nitrogen atom.

Uniqueness: N,N-Diethylethanamine; dihydrochloride is unique due to its specific ethyl group substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various applications.

Properties

Molecular Formula

C6H17Cl2N

Molecular Weight

174.11 g/mol

IUPAC Name

N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C6H15N.2ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;2*1H

InChI Key

ONRJOUQWHXGLIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.Cl.Cl

Origin of Product

United States

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